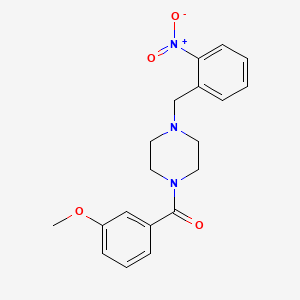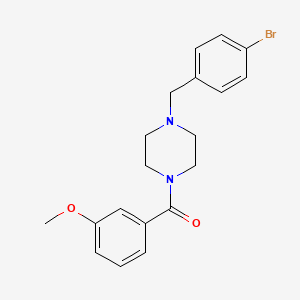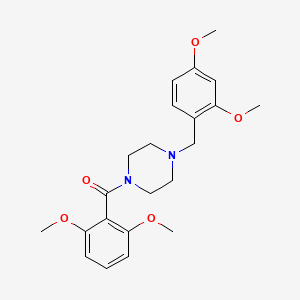
1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine
説明
1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine, also known as DMBP, is a synthetic compound that has been studied for its potential applications in scientific research. DMBP belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities. In
作用機序
1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine acts as a competitive antagonist of the dopamine D2 receptor, which blocks the binding of dopamine to the receptor and inhibits downstream signaling pathways. 1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has been found to exhibit high affinity and selectivity for the D2 receptor, which makes it a potential tool for studying the role of the D2 receptor in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. 1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has been shown to inhibit the release of dopamine and reduce the locomotor activity in rodents, which suggests its potential application in the treatment of Parkinson's disease and other movement disorders. 1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the anti-apoptotic protein Bcl-2.
実験室実験の利点と制限
1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has several advantages for lab experiments such as its high potency, selectivity, and stability. 1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine can be easily synthesized and purified using standard techniques, which makes it a readily available tool for studying the dopamine D2 receptor. However, one of the limitations of 1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine is its poor solubility in water, which can make it difficult to use in some experimental setups.
将来の方向性
There are several future directions for studying 1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine and its potential applications. One of the directions is to explore the structure-activity relationship (SAR) of 1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine and its analogs to identify the key structural features that contribute to its potency and selectivity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine in vivo to understand its distribution, metabolism, and excretion. Furthermore, 1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine can be used as a tool for studying the role of the dopamine D2 receptor in various physiological and pathological processes such as addiction, schizophrenia, and cancer. Finally, 1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent.
科学的研究の応用
1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has been studied for its potential applications in various scientific fields such as neuroscience, pharmacology, and medicinal chemistry. 1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has been found to exhibit potent and selective antagonism of the dopamine D2 receptor, which is involved in the regulation of various physiological processes such as movement, reward, and addiction. 1-(3,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for anticancer drug development.
特性
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-6-4-5-17(14-18)21(24)23-11-9-22(10-12-23)15-16-7-8-19(26-2)20(13-16)27-3/h4-8,13-14H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVXRZZZVPBVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



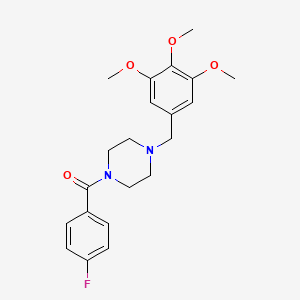

![1-(3-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458119.png)
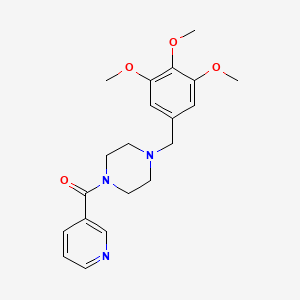


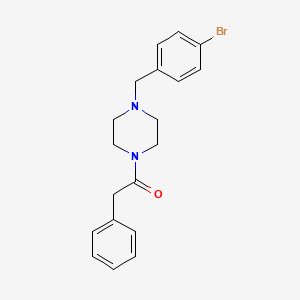
![1-(3-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458139.png)
